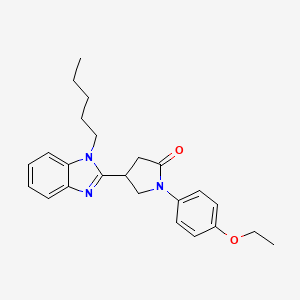
1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one, also known as EPP, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. EPP is a psychoactive compound that binds to cannabinoid receptors in the brain, producing effects similar to those of cannabis. The purpose of
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one involves the condensation of 4-ethoxybenzaldehyde with 1-pentyl-1H-benzimidazole-2-amine, followed by cyclization with pyrrolidine-2-one.
Starting Materials
4-ethoxybenzaldehyde, 1-pentyl-1H-benzimidazole-2-amine, pyrrolidine-2-one, anhydrous ethanol, sodium hydroxide, hydrochloric acid, diethyl ether, magnesium sulfate
Reaction
Step 1: Dissolve 4-ethoxybenzaldehyde (1.0 equiv) and 1-pentyl-1H-benzimidazole-2-amine (1.1 equiv) in anhydrous ethanol and add a catalytic amount of sodium hydroxide. Stir the mixture at room temperature for 24 hours., Step 2: Add hydrochloric acid to the reaction mixture to adjust the pH to acidic. Extract the product with diethyl ether and wash the organic layer with water., Step 3: Dry the organic layer over magnesium sulfate and evaporate the solvent to obtain a yellow solid., Step 4: Dissolve the yellow solid in pyrrolidine-2-one and heat the mixture at 120°C for 6 hours to obtain the final product, 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one has been studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. Studies have shown that 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one has a high affinity for cannabinoid receptors, making it a promising candidate for the development of new drugs. 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Wirkmechanismus
1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one exerts its effects by binding to cannabinoid receptors in the brain, particularly the CB1 receptor. The activation of the CB1 receptor by 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one leads to the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception. 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one also has an impact on the immune system, as it has been shown to inhibit the release of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one has also been shown to have an impact on the cardiovascular system, as it can cause a decrease in blood pressure and heart rate. 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one has been shown to have a low potential for abuse and dependence, making it a promising candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one has several advantages for use in lab experiments, including its high potency and selectivity for cannabinoid receptors. 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one is also relatively easy to synthesize, making it readily available for use in research. However, 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one has some limitations, including its short half-life and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one, including the development of new drugs for the treatment of pain, anxiety, and inflammation. 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one may also have potential for use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to determine the safety and efficacy of 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one in humans, as well as its potential for use in combination with other drugs.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-3-5-8-15-26-22-10-7-6-9-21(22)25-24(26)18-16-23(28)27(17-18)19-11-13-20(14-12-19)29-4-2/h6-7,9-14,18H,3-5,8,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNDZLDTVGQVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione](/img/no-structure.png)
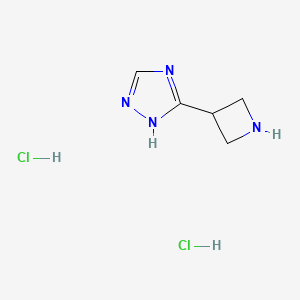

![(E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2792415.png)
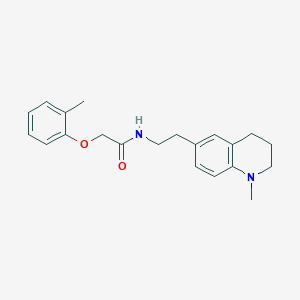
![2-mercapto-3-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2792422.png)
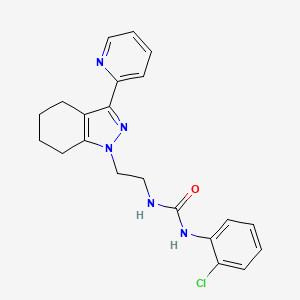
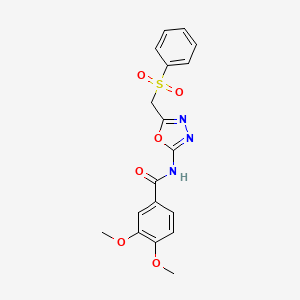

![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2792427.png)
![5-bromo-2-chloro-N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2792430.png)
![N-(4-chlorobenzyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2792432.png)
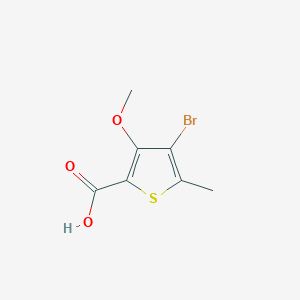
![(4,4-Difluorocyclohexyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2792434.png)